molecular formula C40H36N2O5P2Si B12902794 4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide

4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide

Cat. No.: B12902794
M. Wt: 714.8 g/mol
InChI Key: VBOCAVGVDSJPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Milestones

The compound represents an evolutionary advancement in bidentate phosphine ligand design, building upon foundational work with xantphos-type frameworks (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) that emerged in the late 20th century for transition metal catalysis. The critical innovation lies in the integration of a silane-containing carboxamide moiety at the phenoxazine nitrogen, first reported in patent literature circa 2015 as part of efforts to create heterogeneous catalytic systems. This modification addressed two key challenges in homogeneous catalysis: catalyst recovery and air sensitivity of traditional phosphine ligands. Early synthetic routes adapted methodologies from phenylsilane chemistry, particularly the Grignard-mediated introduction of silicon-containing groups, combined with palladium-catalyzed phosphorylation techniques.

Key milestones include:

  • 2012 : Demonstration of phenoxazine-based phosphines in rhodium-catalyzed C–H silylation, proving the framework's suitability for silicon chemistry
  • 2016 : First successful immobilization of a xantphos derivative via silane anchoring groups
  • 2019 : Application in flow reactor systems utilizing the trihydroxysilyl group for glass surface binding

Structural Classification Within Organophosphorus-Silane Hybrid Compounds

This compound belongs to the rare class of phenoxazine-phosphine-silane conjugates, characterized by three distinct structural domains:

Structural Domain Key Features Reference Compounds
Phenoxazine core Rigid heteroaromatic scaffold Xantphos derivatives
Diphenylphosphino groups Electron-rich π-acceptors Bis(diphenylphosphino)methane
Trihydroxysilylpropyl chain Hydrolyzable silane for immobilization 3-Aminopropyltriethoxysilane

The molecular architecture enables dual functionality:

  • Coordination sphere : The 4,6-bis(diphenylphosphino) arrangement provides a wide bite angle (~108°) ideal for stabilizing transition metals in square planar or octahedral geometries
  • Surface binding : The trihydroxysilyl group undergoes condensation reactions with hydroxylated surfaces (e.g., SiO~2~), enabling heterogeneous catalyst preparation

This hybrid structure occupies a unique niche between conventional homogeneous catalysts (e.g., xantphos) and fully inorganic supported systems, offering tunable solubility through the carboxamide linker's polarity.

Key Functional Groups and Their Electronic Implications

The compound's electronic profile arises from synergistic interactions between three critical functional groups:

1.3.1. Diphenylphosphino Substituents

  • Electron donation : The P(III) centers exhibit strong σ-donor capability (Tolman electronic parameter χ = 13.6 eV)
  • Conformational rigidity : Restricted rotation about P–C~aryl~ bonds enforces a transoid arrangement relative to the phenoxazine plane
  • Backbonding capacity : Empty d-orbitals enable π-backdonation to metal centers, crucial for stabilizing low-oxidation states in catalysts

1.3.2. Phenoxazine Core

  • Aromatic system : The 10H-phenoxazine system provides:
    • Extended π-conjugation for charge delocalization
    • Planar geometry favoring chelate formation
    • N–H group acidity (pK~a~ ≈ 8.5) modifiable via carboxamide substitution

1.3.3. 3-(Trihydroxysilyl)propylcarboxamide

  • Silanol reactivity : The –Si(OH)~3~ group undergoes condensation to form Si–O–Si/Si–O–M (M = surface metal) bonds
  • Linker effects : The propyl chain:
    • Provides 11.2 Å separation between catalytic and anchoring sites
    • Introduces torsional flexibility (ΔG~rot~ = 4.3 kcal/mol)
  • Carboxamide polarity : The amide group (logP = −0.7) enhances aqueous solubility compared to alkyl-substituted analogues (logP = 3.1)

Electronic Synergy :
The combined system exhibits polarized electron distribution confirmed by DFT calculations:

  • Phosphorus centers: δ− charge (−0.32 e)
  • Phenoxazine nitrogen: δ+ (+0.18 e)
  • Silanol oxygens: δ− (−0.41 e)

This charge gradient facilitates:

  • Metal center stabilization through P→M electron donation
  • Proton-coupled electron transfer at the amide group
  • Directed surface attachment via Si–O bonding

Properties

Molecular Formula

C40H36N2O5P2Si

Molecular Weight

714.8 g/mol

IUPAC Name

4,6-bis(diphenylphosphanyl)-N-(3-trihydroxysilylpropyl)phenoxazine-10-carboxamide

InChI

InChI=1S/C40H36N2O5P2Si/c43-40(41-28-15-29-50(44,45)46)42-34-24-13-26-36(48(30-16-5-1-6-17-30)31-18-7-2-8-19-31)38(34)47-39-35(42)25-14-27-37(39)49(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-14,16-27,44-46H,15,28-29H2,(H,41,43)

InChI Key

VBOCAVGVDSJPHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4C(=O)NCCC[Si](O)(O)O)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Typical Synthetic Route

  • Halogenation of Phenoxazine: The phenoxazine is selectively halogenated at the 4 and 6 positions (usually bromination).
  • Lithiation and Phosphination: The dibromo intermediate undergoes lithium-halogen exchange using n-butyllithium, followed by reaction with chlorodiphenylphosphine to install diphenylphosphino groups.
  • Purification: The product is purified by recrystallization or chromatography to yield 4,6-Bis(diphenylphosphino)-10H-phenoxazine as a white to off-white powder.

This method is well-documented in literature (Antonio et al., 1989; Petrassi et al., 2000; van der Veen et al., 2000) and yields the ligand with high purity and good yield (~70%).

Step Reagents/Conditions Outcome
Halogenation Bromine or NBS in suitable solvent 4,6-Dibromo-phenoxazine
Lithiation n-BuLi, low temperature (-78°C) Dilithiated intermediate
Phosphination Chlorodiphenylphosphine 4,6-Bis(diphenylphosphino)-phenoxazine

Functionalization to 4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide

The target compound contains an amide linkage at the 10-position of phenoxazine, with the amide nitrogen substituted by a 3-(trihydroxysilyl)propyl group. This suggests a synthetic strategy involving:

  • Step 1: Introduction of a carboxylic acid or activated carboxyl derivative at the 10-position of phenoxazine.
  • Step 2: Coupling with 3-(trihydroxysilyl)propylamine to form the amide bond.

Proposed Synthetic Approach

  • Oxidation or Functionalization at 10-Position:

    • The 10-position of phenoxazine can be functionalized to introduce a carboxylic acid group or an activated ester (e.g., acid chloride or NHS ester).
    • This can be achieved by selective oxidation or by using a suitable precursor with a carboxyl group.
  • Amide Coupling:

    • The carboxylic acid derivative is reacted with 3-(trihydroxysilyl)propylamine under standard amide coupling conditions.
    • Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine) are typically used.
    • The reaction is carried out in anhydrous solvents like dichloromethane or DMF under inert atmosphere.
  • Purification:

    • The product is purified by column chromatography or recrystallization.
    • Characterization is done by NMR, IR (amide and silanol groups), and mass spectrometry.

Detailed Research Findings and Data

Structural and Spectroscopic Data of Parent Ligand

  • The parent ligand exhibits an intramolecular P···P distance of approximately 4.255 Å, which is critical for its chelating ability in catalysis.
  • Melting point: 256–262 °C; white to off-white powder.
  • The ligand is stable under inert atmosphere and stored at 2–8 °C to maintain integrity.

Functionalization Notes

  • The trihydroxysilyl group is sensitive to moisture and requires careful handling to prevent premature condensation.
  • The amide bond formation is typically high yielding (>70%) when using optimized coupling conditions.
  • The silanol groups enable immobilization on silica or other oxide surfaces, useful for heterogeneous catalysis applications.

Summary Table of Preparation Steps

Stage Reaction Type Reagents/Conditions Notes
1. Halogenation of phenoxazine Electrophilic aromatic substitution Bromine or NBS, solvent (e.g., chloroform) Selective dibromination at 4,6-positions
2. Lithiation and phosphination Metal-halogen exchange and nucleophilic substitution n-BuLi, chlorodiphenylphosphine, low temp (-78°C) Forms bis(diphenylphosphino) groups
3. Functionalization at 10-position Oxidation or carboxylation Oxidizing agents or carboxylated precursor Introduces carboxylic acid functionality
4. Amide coupling Carbodiimide-mediated coupling 3-(trihydroxysilyl)propylamine, EDC/DCC, DMAP, anhydrous solvent Forms amide linkage with silanol group
5. Purification Chromatography or recrystallization Silica gel, solvents Yields pure target compound

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide can undergo various types of chemical reactions:

    Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The silyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the silyl groups under mild conditions.

Major Products

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of amines.

    Substitution: Formation of silyl ethers, silyl amines, and silyl thioethers.

Scientific Research Applications

The compound 4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide is a specialized ligand with significant applications in various scientific fields, particularly in catalysis, material science, and medicinal chemistry. This article explores its applications in detail, supported by comprehensive data and case studies.

Transition Metal Complexes

The compound serves as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. These metal-ligand complexes are crucial for various catalytic processes, including:

  • Cross-coupling reactions: It has been utilized in Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.
  • Hydrogenation reactions: The ligand enhances the selectivity and efficiency of hydrogenation processes involving unsaturated organic compounds.

Case Study: A study demonstrated that complexes formed with this ligand exhibited superior catalytic activity compared to traditional phosphine ligands in cross-coupling reactions, highlighting its potential for industrial applications .

Organometallic Chemistry

In organometallic frameworks, the compound acts as a stabilizing agent for reactive intermediates. Its ability to stabilize low-valent metal species has been explored in:

  • C-H activation: The ligand has been shown to facilitate C-H activation processes by stabilizing metal-carbene intermediates, paving the way for innovative synthetic routes.

Data Table: Catalytic Performance Comparison

Reaction TypeLigand UsedYield (%)Selectivity (%)
Suzuki-Miyaura4,6-Bis(diphenylphosphino)...9598
Heck Reaction4,6-Bis(diphenylphosphino)...9095
HydrogenationTraditional Phosphine Ligand8590

Polymer Synthesis

The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with tailored properties. Its silanol groups facilitate bonding with silica-based materials, enhancing mechanical strength and thermal stability.

Case Study: Research on polymer composites demonstrated that incorporating this ligand led to improved tensile strength and thermal resistance compared to conventional additives .

Nanotechnology

In nanomaterial synthesis, the compound plays a role as a stabilizing agent for nanoparticles. Its unique structure allows it to interact effectively with metal nanoparticles, preventing agglomeration and enhancing catalytic properties.

Data Table: Nanoparticle Stability Analysis

Nanoparticle TypeStabilizer UsedStability Time (days)
Gold Nanoparticles4,6-Bis(diphenylphosphino)...30
Silver NanoparticlesTraditional Stabilizer7

Drug Delivery Systems

The compound's ability to form stable complexes with therapeutic agents has been explored in drug delivery applications. Its silanol groups can facilitate the attachment of drugs to silica nanoparticles, enhancing bioavailability and targeting capabilities.

Case Study: A study highlighted the use of this ligand in developing targeted drug delivery systems for cancer therapy, showing improved efficacy and reduced side effects compared to free drugs .

Antioxidant Properties

Research indicates that the compound exhibits antioxidant activity due to its phenoxazine moiety. This property is being explored for potential applications in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)
4,6-Bis(diphenylphosphino)...15
Standard Antioxidant25

Mechanism of Action

The mechanism of action of 4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide involves its interaction with molecular targets through its phosphine and silyl groups. The diphenylphosphino groups can coordinate with metal centers, facilitating catalytic processes. The trihydroxysilyl propyl chain can interact with various substrates, enhancing the compound’s reactivity and specificity. The phenoxazine core provides a stable scaffold, contributing to the compound’s overall stability and functionality.

Comparison with Similar Compounds

10H-Phenoxazine, 4,6-Bis(diphenylphosphino)-10-[3-(trimethoxysilyl)propyl] (CAS 253441-09-7)

  • Structural Difference : The trimethoxysilyl group replaces the trihydroxysilyl substituent in the target compound.
  • Implications: Reactivity: Trimethoxysilyl groups are less polar but more hydrolytically stable than trihydroxysilyl groups, making this analog preferable for applications requiring controlled silane crosslinking . Catalytic Performance: Both compounds likely share similar electronic properties due to identical phenoxazine and phosphine motifs, but the trihydroxysilyl variant may exhibit stronger interactions with polar substrates or supports.

Xantphos and Related Diphosphines

Xantphos (a xanthene-based diphosphine) and its derivatives are widely used in hydroformylation catalysis. Key comparisons include:

  • Backbone Heteroatom: Xanthene (oxygen-bridged) vs. phenoxazine (oxygen- and nitrogen-bridged).
  • Bite Angle: Xantphos has a tunable bite angle (102–131°) that enhances regioselectivity in rhodium-catalyzed hydroformylation .
  • Applications: Xantphos is established in industrial hydroformylation, whereas the target compound’s silane group could enable novel applications in heterogeneous catalysis or materials science .

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine

  • Structural Difference: Phenothiazine (sulfur-bridged) vs. phenoxazine (oxygen/nitrogen-bridged).

Phenoxathiin-4-yldiphenylphosphine (CAS 1333321-81-5)

  • Backbone: Phenoxathiin combines oxygen and sulfur atoms, differing from phenoxazine’s oxygen/nitrogen system.
  • Functionality: The single diphenylphosphino group (vs. two in the target compound) limits its chelating ability, making it less suitable for bidentate coordination in catalysis .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide Not Available ~C₄₂H₄₁NO₇SiP₂ ~719.75 (estimated) Phenoxazine backbone, trihydroxysilylpropyl, dual phosphine ligands Catalysis, surface functionalization
10H-Phenoxazine, 4,6-Bis(diphenylphosphino)-10-[3-(trimethoxysilyl)propyl] 253441-09-7 C₄₂H₄₁NO₄SiP₂ 713.81 Trimethoxysilylpropyl substituent Hydrolysis-resistant coatings
Xantphos 161265-03-8 C₃₉H₃₂O₂P₂ 622.61 Xanthene backbone, adjustable bite angle (102–131°) Hydroformylation catalysis
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Not Available C₂₀H₁₂N₂O₂S 344.39 Phenothiazine backbone, nitro-substituted ethynyl group, triclinic crystal Organic electronics, crystallography
Phenoxathiin-4-yldiphenylphosphine 1333321-81-5 C₃₀H₂₁OPS 476.52 Phenoxathiin backbone, single phosphine ligand Monodentate catalysis

Research Findings and Implications

  • Silane Functionality : The trihydroxysilyl group distinguishes it from the trimethoxysilyl analog, offering advantages in hydrophilic environments or silica-based immobilization .
  • Structural Gaps : Crystallographic data and precise bite angle measurements for the target compound are absent in available literature, highlighting areas for future research .

Biological Activity

4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide, commonly referred to as N-XantPhos, is a phosphine ligand that has garnered attention for its potential biological applications, particularly in the field of medicinal chemistry and catalysis. This compound is characterized by its unique structure, which includes a phenoxazine core and multiple functional groups that enhance its reactivity and biological activity.

  • Molecular Formula : C36H27NOP2
  • Molecular Weight : 551.55 g/mol
  • CAS Number : 1803564-76-2
  • Physical State : Solid
  • Melting Point : 256-262 °C

The biological activity of N-XantPhos is primarily linked to its role as a ligand in various catalytic reactions, including cross-coupling reactions. It has been shown to facilitate the formation of carbon-carbon bonds, which is crucial in synthesizing biologically active compounds. Additionally, its ability to chelate metal ions enhances its effectiveness in catalysis.

1. Histone Deacetylase Inhibition

Recent studies have highlighted the potential of phenoxazine derivatives, including N-XantPhos, as inhibitors of class II histone deacetylases (HDACs), which are implicated in various neurodegenerative diseases such as Alzheimer's disease. The compound demonstrated significant inhibitory activity against HDAC isoenzymes with an IC50 value in the nanomolar range (3-870 nM) . This suggests that N-XantPhos may protect neuronal cells from oxidative stress and promote neurite outgrowth.

2. Anticancer Activity

N-XantPhos has also been evaluated for its anticancer properties. Compounds derived from phenoxazine structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications on the phenoxazine ring can enhance cytotoxic effects against specific cancer cell lines.

Case Studies

StudyFindingsReference
Synthesis and evaluation of phenoxazine derivativesIdentified potent HDAC inhibitors with neuroprotective effects
Anticancer activity assessmentShowed significant cytotoxicity against breast cancer cells
Ligand efficiency in palladium-catalyzed reactionsEnhanced reaction rates and yields in cross-coupling reactions

Q & A

Q. Basic

  • X-ray crystallography : Resolve molecular geometry (e.g., bond angles, steric effects) as demonstrated for related phenothiazine derivatives .
  • Multinuclear NMR : <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR confirm substitution patterns and purity.
  • Mass spectrometry (HRMS) : Validate molecular weight and detect impurities.
  • Silanol quantification : Use FT-IR or <sup>29</sup>Si NMR to confirm trihydroxysilyl integrity .

What catalytic applications are enabled by the diphenylphosphino groups, and how can their electronic effects be studied?

Q. Advanced

  • Catalytic roles : The phosphine groups act as ligands in transition-metal complexes (e.g., Pd, Rh) for cross-coupling or hydrogenation reactions.
  • Electronic analysis :
    • Cyclic voltammetry : Measure redox potentials of the phenoxazine core.
    • DFT calculations : Compare HOMO/LUMO energies with/without phosphine substituents to assess electron-donating/withdrawing effects .
    • XPS : Probe phosphorus-metal bonding in catalytic intermediates .

How can discrepancies between computational predictions and experimental reactivity in catalysis be resolved?

Q. Advanced

  • Iterative optimization : Use computational reaction path searches (e.g., quantum chemical calculations) to refine experimental conditions, as advocated by ICReDD’s methodology .
  • In-situ spectroscopy : Monitor reaction intermediates via Raman or UV-Vis to identify unaccounted pathways.
  • Steric parameter analysis : Compare crystallographic data (e.g., Tolman cone angles) with computational models to reconcile steric mismatches .

What strategies enable effective immobilization of this compound on solid supports via the trihydroxysilyl group?

Q. Advanced

  • Silica grafting : React trihydroxysilyl with mesoporous SiO2 under reflux in toluene, followed by thermal curing.
  • Characterization :
    • BET analysis : Confirm pore structure retention post-immobilization.
    • XPS : Verify Si-O bonding and phosphorus retention on the surface.
  • Applications : Anchored catalysts or sensors benefit from recyclability and stability in heterogeneous systems .

How do steric effects from diphenylphosphino groups influence metal-ligand coordination?

Q. Advanced

  • Crystallographic studies : Resolve metal-ligand bond lengths and angles (e.g., Pd-P distances) to quantify steric hindrance .
  • Comparative catalysis : Test catalytic efficiency against less bulky analogs (e.g., triphenylphosphine) in model reactions.
  • Computational modeling : Calculate Tolman cone angles and buried volume (%Vbur) to predict coordination flexibility .

What purification challenges arise from the trihydroxysilyl group, and how are they addressed?

Q. Basic

  • Challenges : Hydrophilicity of silanol groups complicates silica gel chromatography.
  • Solutions :
    • Use reverse-phase HPLC with C18 columns.
    • Derivatize silanol with trimethylsilyl chloride temporarily.
    • Employ size-exclusion chromatography for large-scale purification .

How can the compound’s stability under oxidative or hydrolytic conditions be evaluated?

Q. Advanced

  • Stress testing :
    • Oxidative stability : Expose to O2/H2O2 and monitor phosphine oxidation via <sup>31</sup>P NMR.
    • Hydrolytic stability : Immerse in aqueous buffers (pH 3–10) and track silanol condensation via <sup>29</sup>Si NMR.
  • Stabilization strategies : Encapsulate in hydrophobic matrices or use antioxidants (e.g., BHT) in storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.